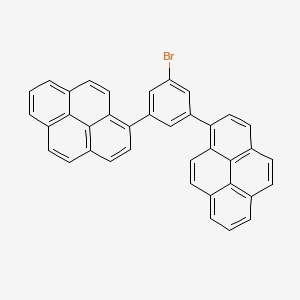

3,5-Dipyrenylbromobenzene

Description

Contextualizing Pyrene-Substituted Aromatic Architectures in Advanced Materials Science

Pyrene (B120774), a polycyclic aromatic hydrocarbon (PAH), is a renowned building block for functional organic materials due to its high charge carrier mobility, strong fluorescence, and exceptional thermal and chemical stability. acs.org The incorporation of pyrene into larger molecular architectures allows for the development of materials with tailored optoelectronic properties. acs.orgacs.org These pyrene-based systems are integral to the advancement of organic electronics, finding use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. acs.orgsigmaaldrich.com The specific substitution pattern on the pyrene ring is a critical factor in dictating the final properties of the material, influencing molecular packing and electronic transitions. acs.org

Significance of Multi-Aryl Systems in Extended Conjugated Frameworks

The connection of multiple aromatic units, creating multi-aryl systems, is a fundamental strategy for constructing extended π-conjugated frameworks. mdpi.comnjupt.edu.cn This extension of conjugation is crucial for achieving desirable electronic properties, such as reduced HOMO-LUMO gaps, which can lead to red-shifted absorption and emission spectra. acs.org Multi-aryl systems can enhance intermolecular interactions, such as π-π stacking, which is vital for efficient charge transport in organic semiconductors. acs.org The precise spatial arrangement of the aryl moieties within these frameworks plays a significant role in determining the final electronic structure and material properties. mdpi.com

Overview of Research Trajectories for Highly Functionalized Polyaromatic Hydrocarbons

Current research in the field of polyaromatic hydrocarbons (PAHs) is increasingly focused on the synthesis of highly functionalized and complex structures to unlock new functionalities. nih.govutexas.edu Scientists are exploring synthetic routes to create large, well-defined PAH architectures with tailored electronic and optical characteristics. acs.org The introduction of various functional groups onto the PAH core allows for fine-tuning of properties and can facilitate self-assembly into ordered structures. researchgate.net This drive towards complexity and functionality is paving the way for the next generation of high-performance organic materials for a wide array of applications, from advanced sensors to spintronics. acs.orgsemanticscholar.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

919791-93-8 |

|---|---|

Molecular Formula |

C38H21Br |

Molecular Weight |

557.5 g/mol |

IUPAC Name |

1-(3-bromo-5-pyren-1-ylphenyl)pyrene |

InChI |

InChI=1S/C38H21Br/c39-30-20-28(31-15-11-26-9-7-22-3-1-5-24-13-17-33(31)37(26)35(22)24)19-29(21-30)32-16-12-27-10-8-23-4-2-6-25-14-18-34(32)38(27)36(23)25/h1-21H |

InChI Key |

SDXUPCAFLUSWRV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC(=CC(=C5)Br)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 |

Origin of Product |

United States |

The Molecular Architecture of 3,5 Dipyrenylbromobenzene

Structural Elucidation

This compound consists of a central bromobenzene ring substituted with two pyrene moieties at the 3 and 5 positions. This substitution pattern results in a meta-relationship between the two bulky pyrene groups. The bromine atom introduces an additional functional site for further chemical modification.

Table 1: Molecular Details of this compound

| Property | Value |

| Molecular Formula | C₄₂H₂₅Br |

| Molecular Weight | 617.55 g/mol |

| Core Structure | Bromobenzene |

| Substituents | Two 1-pyrenyl groups |

Synthesis Methodologies

The synthesis of this compound can be approached through modern cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds.

A highly plausible and efficient route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. libretexts.org This reaction would involve the palladium-catalyzed coupling of 1-pyreneboronic acid with 1,3,5-tribromobenzene (B165230). researchgate.net By carefully controlling the stoichiometry of the reactants, a double substitution can be favored to yield the desired product. The choice of catalyst, ligand, and base is crucial for optimizing the reaction yield and minimizing side products. nih.gov

Table 2: Plausible Suzuki-Miyaura Reaction Components

| Reactant 1 | Reactant 2 | Catalyst (example) | Base (example) |

| 1,3,5-Tribromobenzene | 1-Pyreneboronic acid | Pd(PPh₃)₄ | K₂CO₃ |

While the Suzuki-Miyaura coupling is a primary candidate, other cross-coupling methodologies could also be employed. For instance, a Stille coupling reaction using an organotin derivative of pyrene could be considered, though this method often involves more toxic reagents. libretexts.org The development of novel synthetic strategies remains an active area of research.

Electronic Structure and Photophysical Phenomena of Dipyrenylbromobenzene Derivatives

Theoretical Elucidation of Electronic Configurations

To comprehend the electronic behavior of 3,5-Dipyrenylbromobenzene, computational chemistry provides indispensable tools. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are pivotal in modeling the electronic landscape of such complex molecules.

Density Functional Theory (DFT) Investigations of Molecular Orbitals and Electron Distribution

DFT calculations are instrumental in understanding the ground-state electronic properties of this compound. By solving the Kohn-Sham equations for this molecule, one can determine the energies and spatial distributions of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For this compound, the HOMO is anticipated to be predominantly localized on the electron-rich pyrene (B120774) moieties, which act as the primary electron-donating components of the molecule. Conversely, the LUMO is expected to have significant contributions from both the pyrene units and the central bromobenzene (B47551) ring. The bromine atom, being electronegative, will likely induce a slight polarization of the electron density in the LUMO. The energy difference between the HOMO and LUMO levels is a critical parameter that dictates the molecule's electronic absorption and emission properties.

Based on studies of similar pyrene-aryl systems, the calculated HOMO-LUMO gap for this compound is expected to be in the range of 3.0 to 3.5 eV. researchgate.netacs.org The precise values would depend on the level of theory and basis set employed in the DFT calculations.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Predicted Energy (eV) | Primary Localization |

| HOMO | -5.4 to -5.8 | Pyrene Units |

| LUMO | -2.0 to -2.4 | Pyrene Units and Bromobenzene Core |

| HOMO-LUMO Gap | 3.0 to 3.5 | - |

Note: These values are estimations based on trends observed in related pyrene derivatives and are subject to variation based on the specific computational methodology used.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization and Transition Properties

TD-DFT is a powerful method for probing the nature of electronic excited states and predicting UV-Vis absorption spectra. For this compound, TD-DFT calculations would reveal the energies of the lowest singlet excited states (S₁, S₂, etc.) and the oscillator strengths of the corresponding electronic transitions from the ground state (S₀).

The primary electronic transitions are expected to be of a π-π* character, involving the promotion of an electron from the HOMO to the LUMO and other higher-unoccupied molecular orbitals. The calculated absorption spectrum would likely show strong absorption bands in the UV region, characteristic of the pyrene chromophore, with some modulation by the bromobenzene linker. The presence of the bromine atom could also introduce minor charge-transfer character to some of the excited states.

Ab Initio Calculations of Singlet and Triplet Electronic States and Energies

Beyond DFT and TD-DFT, more advanced ab initio methods can provide a more accurate description of the singlet and triplet electronic states. These calculations are computationally more demanding but can offer valuable insights into the photophysical pathways available to the molecule after photoexcitation.

The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is a crucial parameter that influences the efficiency of intersystem crossing (ISC), a process that populates the triplet state. In pyrene derivatives, the S₁ state is typically a bright, fluorescent state, while the T₁ state is a dark, phosphorescent state. The magnitude of ΔE_ST will determine the likelihood of the molecule undergoing phosphorescence or thermally activated delayed fluorescence (TADF). For many pyrene-based systems, the ΔE_ST is relatively large, favoring fluorescence over these other de-excitation pathways.

Advanced Spectroscopic Characterization of π-Conjugated Systems

Experimental spectroscopic techniques provide the ground truth for the theoretical predictions and offer a direct window into the electronic and photophysical behavior of this compound.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Analysis of Electronic Transitions and Conjugation Extent

The UV-Vis absorption spectrum of this compound in a suitable solvent is expected to exhibit characteristic absorption bands associated with the pyrene units. Typically, pyrene itself shows a series of sharp, vibronically structured absorption bands. In this compound, these bands are likely to be broadened and red-shifted due to the extension of the π-conjugated system through the benzene (B151609) ring.

The spectrum would likely feature an intense absorption band in the range of 350-400 nm, corresponding to the S₀ → S₁ transition, and other stronger absorptions at shorter wavelengths. The position and intensity of these bands provide information about the extent of electronic conjugation and the energy of the electronic transitions.

Table 2: Expected UV-Vis Absorption Data for this compound in Toluene

| Absorption Maximum (λ_max, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition Assignment |

| ~380 | ~40,000 | S₀ → S₁ (π-π) |

| ~365 | ~55,000 | S₀ → S₂ (π-π) |

| ~280 | ~70,000 | Higher energy π-π* transitions |

Note: These are representative values based on data for structurally similar dipyrenyl-substituted aromatic compounds.

Fluorescence Emission Spectroscopy: Investigations into Luminescence Characteristics and Excimer Formation

Upon excitation at a wavelength corresponding to one of its absorption bands, this compound is expected to exhibit fluorescence. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band and is red-shifted with respect to it (Stokes shift). The fluorescence of pyrene derivatives is well-known for its sensitivity to the local environment.

A key feature of pyrene and its derivatives is the ability to form excimers at higher concentrations. An excimer is an excited-state dimer that forms between an excited molecule and a ground-state molecule. Excimer emission is characterized by a broad, structureless, and significantly red-shifted fluorescence band compared to the monomer emission. The propensity for excimer formation in this compound would depend on the steric hindrance imposed by the substitution pattern on the benzene ring, which might affect the ability of the pyrene moieties of two different molecules to approach each other in the excited state. The presence of the bulky bromine atom and the meta-substitution pattern could potentially hinder efficient excimer formation.

The fluorescence quantum yield (Φ_F), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process. Pyrene derivatives often exhibit high fluorescence quantum yields. For this compound, a high quantum yield would be expected in dilute solutions where monomer emission dominates.

Time-Resolved Fluorescence Spectroscopy: Delineation of Excited State Lifetimes and Relaxation Dynamics

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the dynamic processes that occur in a molecule after it absorbs light. nih.gov For aromatic systems like this compound, this method provides critical insights into the lifetimes of excited states and the pathways through which the molecule returns to its ground state. The photophysical behavior of this compound is dominated by the pyrene moieties, which are well-known for their complex excited-state dynamics, including monomer and excimer fluorescence. acs.org

Upon photoexcitation, the pyrene units in a dipyrenyl derivative are typically promoted to a locally excited (LE) state. figshare.com The subsequent relaxation dynamics are highly dependent on the molecular conformation and the surrounding environment. In solution, the two pyrene rings of a single molecule can adopt a co-facial arrangement, leading to the formation of an intramolecular excimer. This excimer state is characterized by a broad, structureless, and red-shifted emission compared to the structured emission of the pyrene monomer. The formation of this excimer is a dynamic process with time constants that can range from a few picoseconds to hundreds of picoseconds. acs.org

The lifetime of the excited state is a key parameter obtained from time-resolved fluorescence measurements. For pyrene and its simple derivatives, the monomer fluorescence lifetime is typically long, often on the order of hundreds of nanoseconds in deoxygenated solvents. However, the presence of the bromobenzene linker and the potential for intramolecular interactions in this compound can significantly alter these lifetimes. The heavy bromine atom can enhance intersystem crossing to the triplet state, a process that would quench the fluorescence and shorten the excited-state lifetime.

Furthermore, studies on various pyrene derivatives have shown that the excited-state dynamics can be complex, involving transitions between different states. figshare.comrsc.org For instance, in donor-acceptor systems containing pyrene, an intramolecular charge transfer (ICT) state can be formed from the locally excited state. rsc.orgrsc.org This ICT process introduces additional relaxation pathways and is often sensitive to solvent polarity. rsc.org The decay of the excited state in such complex systems is often described by a multi-exponential function, reflecting the presence of multiple decay pathways or different molecular conformations. researchgate.net Time-resolved area normalized emission spectroscopy (TRANES) is a useful method for identifying the presence of different emissive species, such as the monomer and an excimer or ICT state, by looking for an isoemissive point. researchgate.net

Table 1: Representative Excited State Lifetimes for Pyrene Derivatives This table presents typical excited-state lifetime components observed in various pyrene-containing systems, illustrating the range of relaxation dynamics. The specific lifetimes for this compound would require experimental measurement but are expected to fall within these ranges depending on conformation and solvent.

| System Type | Component | Typical Lifetime (τ) | Associated Process |

| Pyrene Monomer | Long | >100 ns | Monomer Fluorescence |

| Covalently-linked Pyrenes | Short | 1-10 ps | Vibrational Cooling |

| Covalently-linked Pyrenes | Intermediate | 10-500 ps | Excimer/ICT Formation |

| Pyrene-Azide Systems | Fast | ~2 ps | Vibrational Cooling |

| Pyrene-Azide Systems | Intermediate | ~tens of ps | Decay of local pyrene S1 state |

Data compiled from studies on various pyrene derivatives. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Delocalization Patterns and Molecular Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the verification of the substitution pattern and offering insights into the electronic delocalization and conformational preferences of the molecule.

In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the protons on the pyrenyl groups and the bromobenzene ring. Due to the large aromatic system of the pyrene moieties, their protons typically resonate in the downfield region, generally between 7.8 and 9.3 ppm. mdpi.com The precise chemical shifts are sensitive to the electronic environment and can be influenced by the steric interactions between the pyrene and bromobenzene rings. The protons on the central bromobenzene ring are also expected to be in the aromatic region. Given the 3,5-substitution pattern, one would anticipate two distinct signals for the benzene protons: a singlet for the proton at the 2-position and a doublet for the protons at the 4- and 6-positions, assuming free rotation.

The chemical shifts provide evidence of the degree of electronic communication, or delocalization, between the pyrenyl substituents and the central phenyl ring. Anisotropic effects from the large pyrene ring currents will significantly influence the chemical shifts of the nearby protons on the benzene ring. rsc.org Crowding between the rings could lead to conformational twisting, which would affect the extent of π-conjugation and be reflected in the chemical shifts.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show a number of signals corresponding to the non-equivalent carbon atoms in the molecule. The chemical shifts of the carbons in the bromobenzene ring, particularly the carbon atom bonded to bromine (ipso-carbon) and the carbons bonded to the pyrene groups, are diagnostic. Changes in these shifts compared to unsubstituted bromobenzene and pyrene would indicate the electronic perturbations caused by the substituents.

Table 2: Expected ¹H NMR Chemical Shift Ranges for this compound This table provides an estimation of the chemical shift regions for the protons in this compound based on data from pyrene, substituted benzenes, and related polycyclic aromatic hydrocarbons. mdpi.comsemanticscholar.orgdocbrown.info

| Proton Type | Number of Protons | Expected Chemical Shift (δ, ppm) | Multiplicity (Expected) |

| Pyrenyl Protons | 18 | 7.8 - 9.3 | Multiple doublets and triplets |

| Bromobenzene H-2 | 1 | ~7.5 - 8.0 | Singlet or Triplet (small J) |

| Bromobenzene H-4, H-6 | 2 | ~7.3 - 7.8 | Doublet or Singlet |

Raman Spectroscopy for Vibrational Modes and Conjugation Perturbations

Raman spectroscopy is a vibrational spectroscopy technique that provides a detailed fingerprint of a molecule's structure. wikipedia.org It is particularly sensitive to the vibrations of non-polar bonds and symmetric molecular motions, making it an excellent tool for probing the carbocyclic framework of this compound. The Raman spectrum is characterized by shifts in the frequency of scattered light, which correspond to the vibrational energy levels of the molecule.

The Raman spectrum of this compound would be dominated by the characteristic modes of the pyrene and substituted benzene rings. Pyrene itself has a rich Raman spectrum with several strong bands corresponding to in-plane C-H bending and C-C stretching vibrations. researchgate.netunica.it These modes are sensitive to substitution and changes in the electronic structure. By analyzing the Raman spectrum of this compound, one can assess the degree of perturbation to the pyrene vibrational modes caused by the attachment to the bromobenzene linker.

Shifts in the positions and changes in the relative intensities of the pyrene-related Raman bands can provide information about the extent of π-conjugation between the pyrene units and the central benzene ring. If there is significant electronic delocalization across the molecule, the vibrational modes will be affected. For example, the C-C stretching modes within the pyrene rings and the benzene ring might shift to lower frequencies, indicating a slight weakening of the bonds due to electron delocalization.

Table 3: Prominent Raman-Active Vibrational Modes of Pyrene This table lists some of the calculated harmonic vibrational frequencies for neutral pyrene, which serve as a reference for interpreting the spectrum of this compound. unica.it Perturbations to these modes upon substitution provide insight into the electronic and structural changes.

| Frequency (cm⁻¹) | Intensity (km mol⁻¹) | Vibrational Assignment (General) |

| 406 | 0.0 | Ring deformation |

| 591 | 1.5 | Ring deformation |

| 1235 | (not specified) | C-H in-plane bend |

| 1399 | (not specified) | C-C stretch |

| 1595 | (not specified) | C-C stretch |

| 3060 | (not specified) | C-H stretch |

Frequencies are based on theoretical calculations for unsubstituted pyrene. unica.it

Supramolecular Organization and Intermolecular Interactions in Dipyrenylbromobenzene Architectures

Elucidating π-π Stacking Interactions in Pyrene-Substituted Aryl Systems

The dominant non-covalent force in pyrene-substituted aryl systems is the π-π stacking interaction, driven by the large, planar aromatic surfaces of the pyrene (B120774) units. These interactions are crucial in dictating the solid-state packing and aggregation in solution. In crystalline structures of pyrene derivatives, the distance between two adjacent pyrene planes is a key parameter. For instance, in pyrene crystals, this distance is observed to be 3.528 Å. chinesechemsoc.org Studies on various substituted pyrenes have shown that this distance can be precisely regulated; enlarging the distance to approximately 3.6-3.7 Å can lead to significant blue shifts in emission spectra, while distances around 3.3-3.5 Å are typical for strong excimer formation. chinesechemsoc.org

The geometry of the stacking also plays a critical role. While a perfect face-to-face "sandwich" orientation is possible, a parallel-displaced or staggered arrangement is more common and often energetically favorable. This arrangement minimizes electrostatic repulsion while maximizing attractive van der Waals forces. osti.gov In the case of 3,5-Dipyrenylbromobenzene, the two pyrene units on a single molecule can interact with those on adjacent molecules, leading to extended one-, two-, or three-dimensional networks. The presence of the bromine atom can further influence these interactions, not just through steric effects but also potentially through halogen bonding, where the bromine atom acts as an electrophilic region, interacting with π-electron clouds of neighboring pyrene rings.

| Interaction Type | Typical Distance (Å) | Significance |

| Pyrene-Pyrene (Excimer) | 3.3 - 3.6 | Strong electronic coupling, red-shifted fluorescence. chinesechemsoc.org |

| Pyrene-Pyrene (Aggregate) | 3.6 - 3.8 | Weaker coupling, influences solid-state packing. chinesechemsoc.org |

| C-H···π | ~2.8 - 3.5 (H to ring) | Directional interaction contributing to overall stability. |

| Halogen Bond (Br···π) | ~3.0 - 3.5 | Can provide additional directionality and stability to the assembly. |

This table presents typical interaction distances observed in related aromatic systems.

Self-Assembly Pathways and Aggregation Behaviors

The spontaneous organization of molecules into well-defined, stable, non-covalently bonded aggregates is a hallmark of pyrene-substituted systems. uni-bayreuth.de This bottom-up approach allows for the creation of complex nanostructures from simple molecular building blocks. The self-assembly process is a dynamic equilibrium, where non-covalent bonds are continuously formed and broken, allowing for the system to reach a thermodynamically stable state and even repair structural defects. uni-bayreuth.de

For dipyrenyl-substituted aromatics, the aggregation pathway is heavily influenced by solvent conditions, concentration, and temperature. In solution, individual molecules may exist in a monomeric state at low concentrations, exhibiting characteristic sharp fluorescence peaks. As concentration increases, aggregation occurs, driven by hydrophobic effects (in polar solvents) and π-π stacking. This leads to the formation of ground-state dimers or larger aggregates, often accompanied by changes in absorption spectra and the appearance of a broad, red-shifted excimer emission band upon photoexcitation. osti.gov

The morphology of the resulting aggregates can be diverse, including the formation of one-dimensional nanofibers, nanorods, and nanotubes, as well as two-dimensional sheets and vesicles. uni-bayreuth.demdpi.com The specific architecture is a delicate balance of intermolecular forces. For this compound, the meta-substitution pattern creates a bent, V-shaped geometry. This shape can frustrate simple, linear stacking and may instead promote the formation of more complex, hierarchical structures such as twisted fibers or porous networks.

Host-Guest Recognition and Molecular Sensing Mechanisms

The exceptional fluorescence properties of the pyrene unit make it a powerful signaling component in supramolecular host-guest systems and molecular sensors. torvergata.it The general principle involves a "fluorophore-spacer-receptor" design, where the pyrene acts as the fluorophore. torvergata.it The binding of a guest molecule (analyte) to the host system induces a detectable change in the pyrene's fluorescence, such as quenching ("turn-off") or enhancement ("turn-on"). mdpi.commdpi.com

Pyrene-based sensors are particularly effective for detecting electron-deficient nitroaromatic compounds, which are common components of explosives. mdpi.comresearchgate.netacs.org The sensing mechanism often relies on a photoinduced electron transfer (PET) process. Upon excitation, an electron is transferred from the electron-rich pyrene moiety to the electron-deficient analyte, which is bound through π-π stacking interactions. This process quenches the pyrene fluorescence, providing a "turn-off" signal. mdpi.comresearchgate.net The efficiency of this quenching is highly dependent on the electronic complementarity between the host and the guest.

Furthermore, the switch between monomer and excimer emission provides another powerful sensing mechanism. A host molecule containing two pyrene units, such as this compound, can be designed so that the pyrenes are held apart in the free state, showing monomer emission. Upon binding a guest, a conformational change can bring the pyrene units closer together, activating the excimer emission channel. This results in a ratiometric response, where the ratio of excimer to monomer intensity changes, providing a highly sensitive and reliable signal. rsc.org Such systems have been developed for the detection of metal ions, anions, and various organic molecules.

| Host System Type | Analyte (Guest) | Sensing Mechanism | Detection Limit |

| Poly(pyrene-co-phenyleneethynylene) | 2,4,6-Trinitrotoluene (TNT) | Fluorescence Quenching (PET) | Not Specified |

| Pyrene-based Porphyrin Dyad | Nitroaromatic Compounds | "Turn-on" Exciplex Emission | Not Specified |

| Pyrene-functionalized Calixarene | 2,4,6-Trinitrophenol (TNP) | Fluorescence Quenching (PET) | 1.6 µM |

| Pyrene-functionalized Polymer | Gold(I) NHC Complex | Excimer/Monomer Ratio Change | Not Applicable (Catalyst Support) |

This table showcases the versatility of pyrene systems in molecular sensing and host-guest chemistry, with data from representative studies.

Influence of Substituent Pattern on Supramolecular Morphology

The precise placement of substituents on the aromatic framework is a critical design element that exerts profound control over the final supramolecular architecture. Even subtle changes, such as moving a substituent from one position to another, can dramatically alter the aggregation behavior and the resulting material properties. uni-bayreuth.deresearchgate.net This principle is especially relevant when comparing isomers of pyrene-substituted compounds.

In systems with multiple pyrene units, the substitution pattern on the central aryl ring (e.g., ortho-, meta-, para-) dictates the relative orientation of the pyrenes. For this compound, the meta-substitution pattern enforces a specific angle between the pyrene groups. This contrasts sharply with a para-substituted isomer, which would be more linear, or an ortho-isomer, where steric hindrance between the pyrenes would be significant. This pre-programmed molecular shape is a key determinant of the self-assembly pathway. For instance, studies on benzene-1,3,5-tricarboxamides show that the C3 symmetry can lead to the formation of complex helical nanofibers. nih.gov The C2v-symmetric, bent shape of the 3,5-disubstituted pattern is likely to lead to different, possibly zigzag or wave-like, aggregate structures.

The position of the bromine atom also has a significant effect. Bromine substituents are known to influence molecular organization through a combination of steric hindrance, electronic modification of the π-system, and the potential for forming specific intermolecular interactions like halogen bonds (C-Br···X) and Br···Br contacts. researchgate.net Studies on brominated pyrenes on surfaces have shown that the bromine atoms can direct the formation of highly ordered two-dimensional structures, with the resulting patterns being highly dependent on the substitution positions. researchgate.net Therefore, the interplay between the shape defined by the dipyrenyl substitution and the directional interactions introduced by the bromine atom provides a sophisticated toolkit for engineering specific supramolecular morphologies.

Computational Modeling and Simulation for Advanced Insights

Quantum Chemical Predictions of Molecular Reactivity and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the molecular reactivity and stability of complex aromatic compounds. dergipark.org.tr For 3,5-Dipyrenylbromobenzene, DFT methods can be employed to calculate a variety of molecular properties that act as descriptors for its chemical behavior.

The stability of the molecule can be inferred from its total electronic energy and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as a smaller gap generally indicates higher reactivity. researchgate.net In a molecule like this compound, the extensive π-conjugation from the pyrene (B120774) moieties is expected to significantly influence these energy levels.

To predict reactive sites for electrophilic, nucleophilic, or radical attack, one can calculate reactivity descriptors such as the Fukui functions and condensed dual descriptor Δf(r). These descriptors identify regions of the molecule that are most susceptible to gaining or losing electrons. For instance, in polycyclic aromatic hydrocarbons, certain positions are known to be more reactive towards oxidation or other chemical transformations. frontiersin.org In this compound, one could predict the relative reactivity of the different positions on the pyrene rings versus the bromobenzene (B47551) core. The bromine atom itself introduces a site susceptible to reactions like cross-coupling, a common strategy for functionalizing such molecules. mdpi.com

A hypothetical table of DFT-calculated reactivity descriptors for this compound could be generated to summarize these predictions.

Note: These values are illustrative and would need to be calculated using specific DFT functionals and basis sets.

Computational Spectroscopic Simulations and Validation with Experimental Data

Computational spectroscopy is a vital tool for interpreting experimental data and understanding the electronic and vibrational structure of molecules. polytechnique.frnih.gov For this compound, theoretical methods can simulate various types of spectra, which can then be compared with experimental measurements for validation.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of organic molecules. rsc.org These calculations yield the excitation energies and oscillator strengths of electronic transitions. For this compound, the spectrum is expected to be dominated by π-π* transitions within the large pyrene systems. rsc.org The presence of the bromobenzene linker may slightly perturb these transitions.

Similarly, vibrational spectra (Infrared and Raman) can be simulated by calculating the vibrational frequencies and intensities after a geometry optimization. This allows for the assignment of specific peaks in an experimental spectrum to the corresponding vibrational modes of the molecule, such as C-H stretches, C=C ring vibrations, and the C-Br stretch.

The validation process involves comparing the computationally simulated spectra with those obtained experimentally. A good match between the theoretical and experimental peak positions and relative intensities provides confidence in the accuracy of the computational model. Discrepancies, on the other hand, can point to specific molecular interactions or environmental effects not captured in the simulation, such as solvent effects or aggregation. acs.org

Table 2: Illustrative Comparison of Simulated and Experimental Spectroscopic Data for this compound

| Spectroscopic Feature | Simulated Value | Experimental Value |

|---|---|---|

| Main Absorption Peak (λmax) | 345 nm (π-π* transition) | 348 nm |

| Main Emission Peak (λem) | 410 nm | 415 nm |

| C-Br Stretch (IR) | 550 cm-1 | 545 cm-1 |

Note: These are example values. Actual data would depend on the experimental conditions (e.g., solvent) and the level of theory used for simulation.

Molecular Dynamics Simulations for Self-Assembly Processes and Dynamic Properties

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules and their interactions, making it an ideal tool to investigate the self-assembly of molecules like this compound. acs.orgresearchgate.net The large, planar pyrene units are prone to π-π stacking, which is a primary driving force for the self-assembly of many aromatic systems into ordered nanostructures. acs.org

In an MD simulation, a system containing many molecules of this compound, often in a solvent, is modeled over time. The trajectories of the atoms are calculated based on a force field that describes the inter- and intramolecular forces. By analyzing these trajectories, one can observe the spontaneous formation of aggregates, such as stacks, sheets, or other complex morphologies. bohrium.com These simulations can reveal the preferred packing arrangements, the role of the solvent, and the kinetics of the assembly process. acs.org

Furthermore, MD simulations can be used to understand the dynamic properties of the molecule itself, such as conformational changes. For this compound, this would involve the rotation around the single bonds connecting the pyrene groups to the central phenyl ring. These dynamics can be crucial for the self-assembly process and for the photophysical properties of the molecule. diva-portal.org

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound Self-Assembly

| Parameter | Example Setting | Purpose |

|---|---|---|

| System Composition | 100 molecules of this compound in a Toluene box | To simulate aggregation in a relevant organic solvent |

| Force Field | OPLS-AA or GAFF | To define the potential energy and forces between atoms |

| Simulation Time | 200 nanoseconds | To allow sufficient time for self-assembly processes to occur |

| Temperature | 298 K (25 °C) | To simulate room temperature conditions |

| Pressure | 1 atm | To simulate standard atmospheric pressure |

Theoretical Assessments of Aromaticity and Intramolecular Charge Transfer

The electronic properties of this compound are governed by the interplay of its constituent aromatic rings. wikipedia.org Theoretical methods can be used to quantify the aromaticity of each ring and to assess the possibility of intramolecular charge transfer (ICT).

Aromaticity is a key concept in understanding the stability and properties of cyclic conjugated systems. wikipedia.org While the pyrene and benzene (B151609) rings are clearly aromatic, their degree of aromaticity can be quantified computationally using methods like the Nucleus-Independent Chemical Shift (NICS). rsc.org NICS calculations probe the magnetic shielding at the center of a ring; a negative value is indicative of aromatic character. By calculating NICS values for each ring in this compound, one could assess how the electronic communication between the pyrene and bromobenzene moieties affects their individual aromaticity.

Intramolecular charge transfer (ICT) is a process where an electron is transferred from a donor part of a molecule to an acceptor part upon photoexcitation. rsc.orgosti.gov In this compound, the pyrene units can act as electron donors, while the bromobenzene unit is comparatively less electron-rich and can act as an acceptor. acs.orgnih.gov Computational analysis, particularly TD-DFT, can predict the character of the excited states. By examining the molecular orbitals involved in the electronic transitions, one can determine if a transition corresponds to a locally excited (LE) state (confined to one part of the molecule) or an ICT state. nih.gov The presence of low-lying ICT states can have a profound impact on the fluorescence properties of the molecule, often leading to dual emission or large Stokes shifts that are sensitive to solvent polarity. osti.gov

Table 4: Hypothetical Calculated Aromaticity and Charge Transfer Properties

| Property | Predicted Finding | Implication |

|---|---|---|

| NICS(1)zz (Pyrene Rings) | -12 ppm | Strong aromatic character |

| NICS(1)zz (Benzene Ring) | -10 ppm | Aromatic character, slightly less than isolated benzene due to substitution |

| S1 Excited State Character | Mixed LE and ICT character | Suggests potential for complex photophysics |

Advanced Applications of 3,5 Dipyrenylbromobenzene in Organic Electronic and Photonic Materials

The unique photophysical and electronic properties of pyrene-containing polyaromatic hydrocarbons have positioned them as promising candidates for a variety of advanced applications. The compound 3,5-Dipyrenylbromobenzene, which features a central brominated phenyl ring flanked by two pyrene (B120774) moieties, serves as a versatile building block for creating a new generation of organic electronic and photonic materials. The bromine atom offers a convenient site for further chemical modification, allowing for the fine-tuning of its properties for specific applications. The bulky and electronically active pyrene units are crucial for charge transport and luminescence, making this class of compounds highly relevant for cutting-edge technologies.

Challenges and Future Research Directions

Development of Efficient and Scalable Synthetic Routes

The synthesis of precisely substituted poly-aryl compounds like 3,5-dipyrenylbromobenzene presents a significant challenge, particularly in terms of efficiency, selectivity, and scalability. The common approach involves metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, between an aryl halide and a boronic acid. For this compound, this would typically involve the reaction of 1,3,5-tribromobenzene (B165230) with two equivalents of pyreneboronic acid.

Furthermore, the reaction conditions must be optimized to ensure high conversion rates at lower catalyst loadings, which is crucial for gram-scale synthesis and beyond. acs.org The synthesis of related poly(aryl ether) and ladder polymers has highlighted the importance of monomer design and reaction pathway control to achieve desired structures in high yields. acs.orgshu.edu Future research should focus on developing robust, one-pot procedures that minimize intermediate purification steps and utilize recyclable catalysts, paving the way for more sustainable and economically viable production.

Table 1: Comparison of Catalytic Systems for Aryl-Aryl Coupling Reactions

| Catalyst Type | Advantages | Disadvantages | Research Focus |

|---|---|---|---|

| Palladium-based | High efficiency and broad substrate scope. acs.org | High cost, potential toxicity, difficult to remove from product. rsc.org | Development of ligands to improve stability and activity at low concentrations. |

| Copper-based | Low cost, lower toxicity. rsc.org | Often requires higher catalyst loadings and harsher reaction conditions. rsc.org | Design of heterogeneous or immobilized copper catalysts for easy separation and reuse. rsc.org |

| Nickel-based | Cost-effective alternative to palladium. | Can be sensitive to air and moisture; potential toxicity. rsc.org | Exploring new ligand systems to enhance stability and catalytic turnover. |

Precision Fine-Tuning of Photophysical Properties Through Rational Structural Modifications

Pyrene (B120774) and its derivatives are renowned for their unique photophysical properties, including high fluorescence quantum yields and the formation of excimers, which makes them attractive for applications in organic electronics like OLEDs. chinesechemsoc.orguky.edu The properties of pyrene-based molecules are highly sensitive to the substitution pattern on the pyrene core and the electronic nature of the attached functional groups. researchgate.networktribe.com

A significant challenge lies in establishing clear structure-property relationships to enable the rational design of materials with specific, predictable optical characteristics. For this compound, the bromine atom serves as a key functional handle. It can be readily converted into other groups via subsequent cross-coupling reactions, allowing for the introduction of various electron-donating or electron-accepting moieties. This strategy provides a powerful tool to fine-tune the molecule's frontier molecular orbitals (HOMO/LUMO levels), and thus its absorption and emission wavelengths. researchgate.netrsc.org

Theoretical studies show that substitution at different positions of the pyrene ring has distinct effects on its electronic transitions. worktribe.com For instance, functionalization at the 2- and 7-positions often influences the lowest energy (S1 ← S0) transition while leaving higher energy transitions "pyrene-like," a phenomenon attributed to the nodal plane in the HOMO and LUMO that passes through these positions. worktribe.com Future research must combine experimental synthesis and characterization with computational modeling to systematically explore how different substituents attached to the central benzene (B151609) ring (via the bromine handle) or directly to the pyrene units can modulate the intramolecular charge transfer (ICT) characteristics and tune the emission color from the deep blue, typical for some pyrene derivatives, across the visible spectrum. researchgate.netrsc.org

Table 2: Influence of Substituents on the Photophysical Properties of Pyrene Derivatives

| Substituent Type | Position on Pyrene Core | Effect on Emission | Quantum Yield (Φ) | Reference Example |

|---|---|---|---|---|

| Aryl groups | 1,3,5,9- | Blue emission (410-470 nm) | High (0.48–0.75 solid state) | 1,3,5,9-Tetraaryl substituted pyrenes. rsc.org |

| **Electron-donating (e.g., -NMe₂) ** | 2,7- | Red-shifted emission | Varies with solvent polarity | 2,7-disubstituted pyrenes. researchgate.net |

| **Electron-withdrawing (e.g., -B(Mes)₂) ** | 2- | Modulated fluorescence | High (up to 0.93) | 2-B(Mes)₂-pyrene. worktribe.com |

| π-conjugated linkers | 1,6- or 2,7- | Tunable emission, potential for ICT | Dependent on linker and substituent | Bis(pyrene) derivatives. acs.orgencyclopedia.pub |

Engineering Novel Supramolecular Architectures with Tunable Responses

The planar and electron-rich nature of pyrene makes it an excellent building block for constructing complex supramolecular architectures driven by non-covalent interactions, primarily π-π stacking. rsc.orgchinesechemsoc.org These interactions can lead to the formation of ordered assemblies such as gels, liquid crystals, and other nanostructures. mdpi.comacs.org The challenge is to move beyond simple self-assembly and engineer systems where the structure and resulting properties can be controlled and tuned in response to external stimuli.

For this compound, the rigid dibenzofuran-like core dictates a specific spatial orientation of the two pyrene units, which pre-organizes the system for defined intermolecular interactions. The bromine atom again provides a crucial anchor point for introducing moieties capable of forming other non-covalent bonds, such as hydrogen bonds or metal-coordination sites. frontiersin.orgresearchgate.net This multi-level approach, combining π-π stacking with other directional interactions, could allow for the construction of hierarchical superstructures. chinesechemsoc.org For example, introducing hydrogen-bonding groups could lead to the formation of responsive gels, while incorporating metal-ligating units could enable the assembly of well-defined metal-organic helicates or cages. chinesechemsoc.orgnih.gov

Future research should focus on designing derivatives of this compound that can co-assemble with other molecules to form host-guest systems or materials whose mechanical or optical properties can be switched. rsc.orgmdpi.com The goal is to create "smart" materials where, for instance, the fluorescence (e.g., switching between monomer and excimer emission) or the morphology can be modulated by changes in temperature, pH, or the presence of specific analytes. researchgate.net

Advancements in Predictive Computational Methodologies for De Novo Design

The traditional experimental approach to materials discovery is often time-consuming and resource-intensive. mdpi.com Computational methods, ranging from density functional theory (DFT) to machine learning (ML), offer a powerful alternative for accelerating the design of new functional molecules. mdpi.comeuropean-mrs.commpie.de The de novo design of materials involves using algorithms to generate novel molecular structures with desired, target properties, effectively solving the inverse design problem. uib.noliverpool.ac.ukschrodinger.com

A major challenge in this field is the development of computational models that are both accurate and efficient enough to navigate the vast chemical space of possible this compound derivatives. liverpool.ac.uk DFT calculations can provide accurate predictions of the electronic and photophysical properties of a given molecule but are computationally expensive for high-throughput screening of thousands of candidates. nih.govresearchgate.net Machine learning models, trained on large datasets of calculated or experimental data, can predict properties almost instantaneously but require extensive initial data generation and careful validation to ensure their predictive power. schrodinger.com

The future of materials design for compounds like this compound lies in the synergy between these computational approaches. mpie.de High-throughput DFT calculations can be used to build robust datasets for training ML models. These ML models can then rapidly screen millions of virtual compounds to identify a smaller set of promising candidates. These candidates can then be subjected to more rigorous DFT analysis before being selected for synthesis and experimental validation. schrodinger.com Such a workflow would dramatically accelerate the discovery of new materials based on the this compound scaffold with optimized properties for specific applications in organic electronics and beyond. european-mrs.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dipyrenylbromobenzene, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : Synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann coupling) using bromobenzene derivatives and pyrenyl boronic acids. Optimization includes catalyst selection (e.g., Pd(PPh₃)₄), solvent choice (e.g., DMF or THF), and temperature control (80–120°C). Reaction progress should be monitored via TLC or NMR. For brominated intermediates, halogenation with N-bromosuccinimide (NBS) in acetonitrile has been effective, as demonstrated in analogous syntheses . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures product isolation.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substitution patterns and confirm aromatic proton environments. For brominated analogs, coupling constants (e.g., meta-substitution) are critical .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns from bromine.

- Elemental Analysis : Validates purity, as seen in studies of pyridinedicarboxylates .

- UV-Vis/FL Spectroscopy : Assesses π-conjugation effects from pyrenyl groups, useful for photophysical applications.

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Follow SDS guidelines for brominated aromatics:

- Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation .

- Store in amber vials at 2–8°C to prevent photodegradation .

- Dispose of waste via approved hazardous chemical protocols, adhering to regional regulations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine NMR with X-ray crystallography for unambiguous structure confirmation.

- Byproduct Analysis : Use HPLC-MS to identify impurities or side products affecting spectral clarity .

- Thermogravimetric Analysis (TGA) : Correlate decomposition events (e.g., loss of bromine) with spectral anomalies .

Q. What strategies improve regioselectivity in synthesizing this compound derivatives?

- Methodological Answer :

- Directing Groups : Introduce temporary substituents (e.g., -NO₂) to steer pyrenyl attachment to meta positions.

- Computational Modeling : Density Functional Theory (DFT) predicts electronic and steric preferences at bromine sites .

- Catalytic Tuning : Adjust Pd catalyst ligands (e.g., bulky phosphines) to favor meta-selectivity, as shown in Halex reaction studies .

Q. How can thermal stability and decomposition pathways inform material science applications?

- Methodological Answer :

- TGA-DSC : Quantify decomposition temperatures (Td) and enthalpic changes under inert vs. oxidative atmospheres .

- FTIR Post-Decomposition : Identify gaseous byproducts (e.g., HBr) to infer degradation mechanisms .

- Comparative Studies : Benchmark against fluorinated analogs (e.g., 3,5-Difluorobenzoic acid) to assess halogen impact on stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.